molecular formula C9H8N2O3 B6169873 5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid CAS No. 2648947-72-0

5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid

Cat. No.: B6169873
CAS No.: 2648947-72-0
M. Wt: 192.2
InChI Key:
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Description

5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid is a heterocyclic compound that contains a pyridine ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrole and pyridine derivatives, which undergo cyclization reactions in the presence of catalysts and under controlled temperatures . The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts like methanesulfonic acid (MsOH) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-c]pyridine derivatives, such as:

Uniqueness

The uniqueness of 5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylic acid lies in its specific substitution pattern and the resulting chemical and biological properties. This compound’s particular arrangement of functional groups can lead to distinct reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

2648947-72-0

Molecular Formula

C9H8N2O3

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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